

# Sporidesmolide V molecular formula

## C<sub>35</sub>H<sub>62</sub>N<sub>4</sub>O<sub>8</sub>

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### Compound of Interest

Compound Name: Sporidesmolide V

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## Sporidesmolide V: A Technical Whitepaper

Molecular Formula: C<sub>35</sub>H<sub>62</sub>N<sub>4</sub>O<sub>8</sub>

### Abstract

**Sporidesmolide V** is a naturally occurring cyclodepsipeptide with the molecular formula C<sub>35</sub>H<sub>62</sub>N<sub>4</sub>O<sub>8</sub>.<sup>[1]</sup> First isolated from the fungus *Pithomyces chartarum*, this complex macrocycle belongs to a class of compounds known for their diverse biological activities.<sup>[2]</sup> This document provides a comprehensive technical overview of **Sporidesmolide V**, consolidating available data on its physicochemical properties, isolation, and structural characterization. Notably, this whitepaper also highlights the current gaps in the scientific literature, particularly the absence of extensive biological activity data, synthetic methodologies, and defined mechanisms of action for this specific molecule. This paper is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and novel peptide-based scaffolds.

### Introduction

Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Among these, cyclodepsipeptides—cyclic peptides containing at least one ester bond—have garnered considerable attention due to their wide range of biological activities, including antimicrobial, antiviral, and cytotoxic properties.

**Sporidesmolide V**, a member of this class, is a hexadepsipeptide produced by the fungus

Pithomyces chartarum.[2] While its structure has been elucidated, its biological potential remains largely unexplored, making it an intriguing subject for further investigation.

## Physicochemical Properties

**Sporidesmolide V** is a white solid with a high molecular weight.[3] Its solubility is limited in aqueous solutions but is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for **Sporidesmolide V**

Property	Value	Reference
Molecular Formula	C <sub>35</sub> H <sub>62</sub> N <sub>4</sub> O <sub>8</sub>	--INVALID-LINK--
Molecular Weight	666.89 g/mol	--INVALID-LINK--
CAS Number	127072-57-5	--INVALID-LINK--
Melting Point	215-216 °C	--INVALID-LINK--
Specific Optical Rotation ([α] <sub>D</sub> )	-198° (c 0.26, CHCl <sub>3</sub> )	--INVALID-LINK--
High-Resolution Mass Spec (m/z)	666.4577 (requires 666.4567)	--INVALID-LINK--

## Structural Information

The structure of **Sporidesmolide V** was determined through a combination of elemental analysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. It is a cyclodepsipeptide, a class of compounds characterized by a cyclic structure containing both amide and ester linkages. The detailed <sup>13</sup>C NMR spectral data, as reported by Gillis et al. (1990), are provided in Table 2.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Sporidesmolide V** (75.5 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)
174.09, 171.83, 171.73, 171.64, 170.3, 169.52 (6 CO)
79.64
73.19
65.55
63.93
54.23
51.57
40.68
40.19
39.17
37.72
29.95
29.59
26.43
25.33
24.96
24.73
23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98

Data sourced from Gillis et al., Can. J. Chem. 68, 19 (1990).

## Experimental Protocols

### Isolation and Purification of Sporidesmolide V

The following protocol is adapted from the methodology described by Gillis et al. (1990).

#### 1. Fungal Culture:

- *Pithomyces chartarum* is cultured on a suitable nutrient-rich medium.
- The cultures are incubated under conditions conducive to the production of secondary metabolites.

#### 2. Extraction:

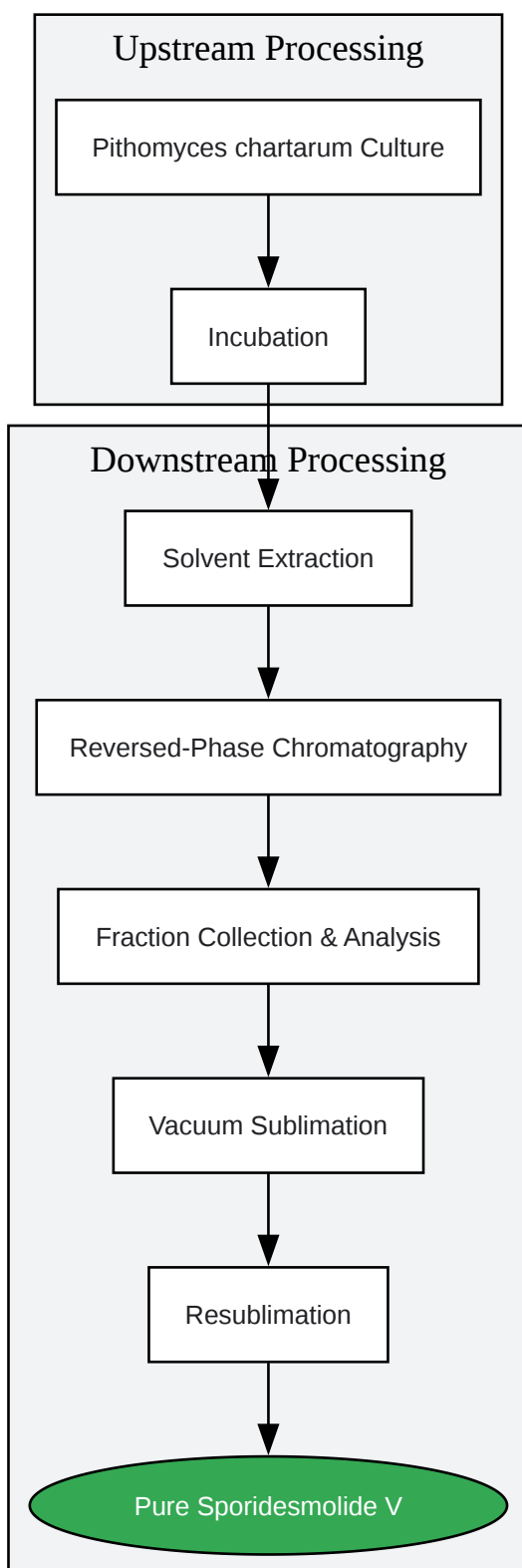
- The fungal mycelium and culture medium are extracted with an appropriate organic solvent (e.g., chloroform or ethyl acetate) to obtain a crude extract containing a mixture of sporidesmolides.

#### 3. Chromatographic Separation:

- The crude extract is subjected to repetitive reversed-phase partition chromatography.
- A typical mobile phase for separation is a gradient of methanol in water.
- Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing **Sporidesmolide V**.

#### 4. Purification:

- Fractions enriched with **Sporidesmolide V** are combined and the solvent is evaporated.
- The resulting residue is further purified by vacuum sublimation at 185-190°C and 0.01 Torr.
- The sublimate is then resublimed under the same conditions to yield pure **Sporidesmolide V**.



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Caption: Workflow for the isolation and purification of **Sporidesmolide V**.

## Biological Activity

A thorough review of the existing scientific literature reveals that the biological activity of **Sporidesmolide V** has not been extensively investigated. While the broader class of cyclodepsipeptides is known to exhibit a range of activities, including cytotoxic and antimicrobial effects, specific data for **Sporidesmolide V**, such as IC<sub>50</sub> or MIC values, are not currently available. This represents a significant knowledge gap and a promising area for future research.

## Synthesis

To date, no total synthesis of **Sporidesmolide V** has been reported in the scientific literature. The development of a synthetic route would be valuable for producing larger quantities of the compound for biological screening and for the generation of structural analogs to explore structure-activity relationships.

## Signaling Pathways and Mechanism of Action

Consistent with the lack of biological activity data, there is no information available regarding the signaling pathways modulated by **Sporidesmolide V** or its mechanism of action.

Elucidating these aspects would be a critical step in understanding the potential therapeutic applications of this molecule.

## Conclusion and Future Directions

**Sporidesmolide V** is a well-characterized cyclodepsipeptide from *Pithomyces chartarum* with a defined structure. However, its biological properties remain a mystery. The lack of data on its bioactivity, synthesis, and mechanism of action presents a clear opportunity for further research. Future studies should focus on:

- Comprehensive Biological Screening: Evaluating the cytotoxic, antimicrobial, and antiviral activities of **Sporidesmolide V**.
- Total Synthesis: Developing a robust synthetic route to enable further studies and the creation of analogs.

- Mechanistic Studies: Investigating the molecular targets and signaling pathways affected by **Sporidesmolide V** upon identification of any significant biological activity.

The exploration of these research avenues will be crucial in determining the potential of **Sporidesmolide V** as a lead compound in drug discovery and development.

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